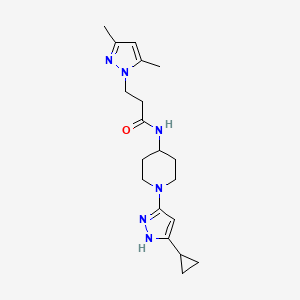

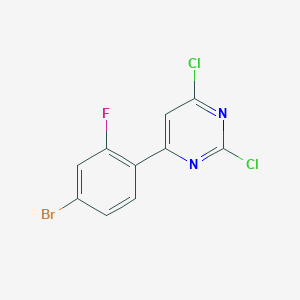

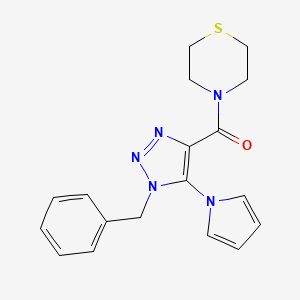

![molecular formula C16H13ClN2O3S2 B2695559 N-(6-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 886916-45-6](/img/structure/B2695559.png)

N-(6-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-CHLORO-N-(6-CHLORO-BENZOTHIAZOL-2-YL)-ACETAMIDE” is similar to the one you asked about . It has a molecular formula of C9H6Cl2N2OS and a molecular weight of 261.13 .

Synthesis Analysis

The synthesis of “2-CHLORO-N-(6-CHLORO-BENZOTHIAZOL-2-YL)-ACETAMIDE” involves 2-Amino-6-chlorobenzothiazole and Chloroacetyl chloride . Another study reported improved protocols for the synthesis of Precursors of Thiazol-2-ylidene N-Heterocyclic Carbenes .Chemical Reactions Analysis

While specific chemical reactions involving “N-(6-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide” are not available, there are studies on the reactions of similar compounds .Physical And Chemical Properties Analysis

The compound “2-CHLORO-N-(6-CHLORO-BENZOTHIAZOL-2-YL)-ACETAMIDE” has a melting point of 218 °C and a predicted density of 1.605±0.06 g/cm3 .Scientific Research Applications

Antiviral and Antimicrobial Applications

Research has shown that derivatives of thiadiazole sulfonamides, similar in structure to N-(6-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide, exhibit significant antiviral activities. For example, compounds synthesized from related chemical backbones demonstrated anti-tobacco mosaic virus activity, highlighting their potential in antiviral applications (Chen et al., 2010). Additionally, these compounds have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, suggesting a broad spectrum of antimicrobial efficacy (Sych et al., 2019).

Anticancer Properties

Derivatives of this compound have also been explored for their anticancer properties. For instance, pro-apoptotic indapamide derivatives showed significant growth inhibition on melanoma cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015).

Enzymatic Inhibition for Therapeutic Use

The compound has been linked to the inhibition of enzymes such as carbonic anhydrases, which play a critical role in various physiological functions. Novel metal complexes derived from structurally similar compounds have shown strong inhibitory properties against human carbonic anhydrase isoenzymes, presenting a promising avenue for therapeutic applications (Büyükkıdan et al., 2013).

Agricultural and Environmental Applications

Additionally, research into the degradation of herbicides by microbial action has highlighted the potential environmental applications of related chemical compounds. For instance, Aspergillus niger's ability to degrade chlorimuron-ethyl, a herbicide, into less harmful metabolites, illustrates the environmental significance of these studies (Sharma et al., 2012).

Mechanism of Action

Mode of Action

Similar compounds have been shown to exhibit anti-cancer activity, suggesting potential interactions with cellular growth and proliferation pathways .

Result of Action

Related compounds have been shown to induce cell cycle arrest and apoptosis in cancer cell lines , suggesting potential therapeutic applications for N-(6-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S2/c1-2-24(21,22)12-5-3-4-10(8-12)15(20)19-16-18-13-7-6-11(17)9-14(13)23-16/h3-9H,2H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOHNNOVPDXPGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

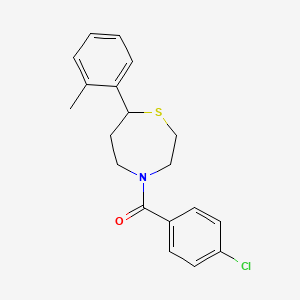

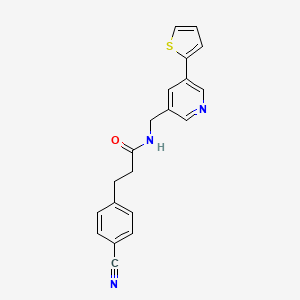

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2695478.png)

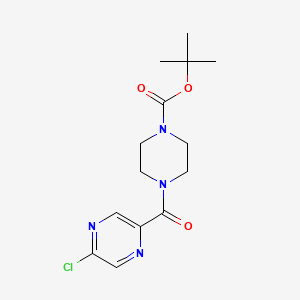

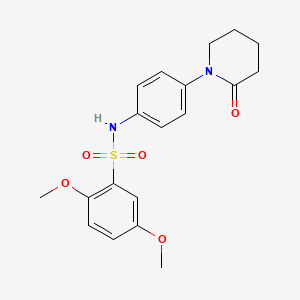

![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2695485.png)

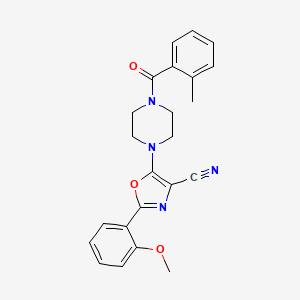

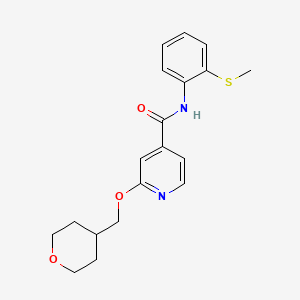

![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2695487.png)

![5-[(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2695497.png)